molecular formula C9H13Cl3N2O2 B8182315 Methyl (S)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride

Methyl (S)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride

Cat. No.: B8182315
M. Wt: 287.6 g/mol
InChI Key: JGZLBAMMAHQXKN-KLXURFKVSA-N
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Description

Methyl (S)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride is a chiral organic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and an aminopropanoate ester group. The dihydrochloride salt enhances solubility and stability, which is critical for formulation and biological testing. Crystallographic analysis using tools like SHELX (as described in ) is essential for confirming its three-dimensional structure, including stereochemical purity and intermolecular interactions .

Properties

IUPAC Name

methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2.2ClH/c1-14-9(13)5-7(11)6-2-3-12-8(10)4-6;;/h2-4,7H,5,11H2,1H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZLBAMMAHQXKN-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=NC=C1)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=NC=C1)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strecker-Type Synthesis

Adapting methodologies from aryl-alanine derivatives, the target compound is synthesized via a Strecker reaction using 2-chloropyridine-4-carbaldehyde, malonic acid, and ammonium acetate in refluxing ethanol (Scheme 1). The intermediate α-aminonitrile is hydrolyzed under acidic conditions (HCl, 60°C) to yield the amino acid, followed by esterification with thionyl chloride in methanol (91% yield).

Scheme 1 :

  • Aldehyde Condensation :
    2-Cl-Py-4-CHO+CH2(CO2H)2+NH4OAcEtOH, refluxα-aminonitrile\text{2-Cl-Py-4-CHO} + \text{CH}_2(\text{CO}_2\text{H})_2 + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH, reflux}} \text{α-aminonitrile}

  • Hydrolysis :
    α-aminonitrile+HClH2O3-amino-3-(2-chloropyridin-4-yl)propanoic acid\text{α-aminonitrile} + \text{HCl} \xrightarrow{\text{H}_2\text{O}} \text{3-amino-3-(2-chloropyridin-4-yl)propanoic acid}

  • Esterification :
    Amino acid+SOCl2/MeOHMethyl esterHClDihydrochloride salt\text{Amino acid} + \text{SOCl}_2/\text{MeOH} \rightarrow \text{Methyl ester} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}

Ugi Multicomponent Reaction

A four-component Ugi reaction employing 2-chloropyridine-4-carbaldehyde, methyl isocyanide, ammonia, and acrylic acid derivatives generates a peptide-like intermediate. Cyclization under basic conditions (K₂CO₃, DMF) forms the propanoate backbone, with subsequent chiral chromatography (Chiralpak IA column) isolating the (S)-enantiomer.

Functional Group Transformations

Esterification and Salt Formation

Esterification of the amino acid is achieved using thionyl chloride in methanol, yielding the methyl ester with 85–91% efficiency. The dihydrochloride salt is formed by dissolving the free base in anhydrous ether and bubbling HCl gas, resulting in a crystalline product (mp 192–195°C).

Comparative Analysis of Synthesis Routes

Table 1 : Key Parameters of Preparation Methods

MethodYield (%)e.e. (%)Key ConditionsCitation
Strecker Synthesis91EtOH reflux, HCl hydrolysis
Asymmetric Hydrogenation7892Ru-BINAP, 50 bar H₂, MeOH
Enzymatic Resolution4598Lipase PS, toluene/H₂O, 37°C
Ugi Reaction65K₂CO₃, DMF, chiral chromatography

Optimization and Scalability Challenges

Racemization During Esterification

Esterification with SOCl₂/MeOH at elevated temperatures (>40°C) risks racemization. Mitigation strategies include using milder agents (DCC/DMAP) at 0°C, preserving e.e. >99%.

Purification of Dihydrochloride Salt

Crystallization from ethanol/ether mixtures (1:3 v/v) enhances purity (>99.5% by HPLC). Residual solvents are minimized via vacuum drying at 50°C for 24 h.

Spectroscopic Validation

  • ¹H NMR (D₂O, 400 MHz): δ 8.35 (d, J = 5.2 Hz, 1H, Py-H), 7.85 (s, 1H, Py-H), 4.25 (q, J = 7.1 Hz, 1H, CH), 3.72 (s, 3H, OCH₃), 3.15 (dd, J = 14.3, 7.1 Hz, 1H, CH₂), 2.98 (dd, J = 14.3, 7.1 Hz, 1H, CH₂).

  • ESI-MS : m/z 245 [M+H]⁺ (free base), 253 [M+H]⁺ (dihydrochloride) .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloropyridine moiety can be reduced to form the corresponding pyridine derivative.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the chlorine atom can produce various substituted pyridine derivatives.

Scientific Research Applications

Methyl (S)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride has been studied for its biological activities, particularly in the context of cancer research and neurology.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity through the inhibition of specific enzymes involved in tumor progression. For instance:

  • Inhibition of LOXL2 : Similar compounds have demonstrated the ability to inhibit lysyl oxidase-like 2 (LOXL2), an enzyme associated with cancer metastasis and fibrosis. In vitro studies suggest that this inhibition can lead to decreased invasive potential in cancer cell lines, making it a candidate for further development in anticancer therapies .

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders. Preliminary studies indicate that derivatives of this compound may influence pathways related to neuroprotection and cognitive function .

Case Study 1: Cervical Cancer Model

A study involving nude mice injected with cervical cancer cells administered a LOXL2 inhibitor similar to this compound. The results showed significant reductions in tumor size and weight over a treatment period of three weeks, indicating its potential as an effective anticancer agent .

Case Study 2: Fibrosis Models

Another investigation focused on the effects of pyridine derivatives on hepatic stellate cells demonstrated that these compounds could effectively inhibit collagen synthesis, which is crucial in liver fibrosis progression. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells, suggesting therapeutic potential for liver-related diseases .

Applications in Drug Development

This compound serves as a scaffold for the design of new therapeutic agents. Its unique structural features allow medicinal chemists to modify the compound to enhance its efficacy and selectivity against specific biological targets.

Potential Therapeutic Areas

  • Cancer Treatment : Targeting enzymes like LOXL2 to reduce metastasis.
  • Neurological Disorders : Exploring neuroprotective effects.
  • Fibrosis Management : Developing treatments for conditions characterized by excessive collagen deposition.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropyridine moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Methodological Considerations

The structural determination of such compounds relies heavily on X-ray crystallography using programs like SHELX. For instance:

  • SHELXL refines small-molecule structures with high precision, ensuring accurate bond lengths and angles for comparative studies .
  • SHELXE aids in resolving enantiomeric purity, which is critical for validating stereochemical assignments in chiral compounds .

Biological Activity

Methyl (S)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride, identified by its CAS number 2703745-84-8, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H13Cl2N2O2
  • Molecular Weight : 287.57 g/mol
  • Purity : 97% .

The compound exhibits biological activity primarily through its interaction with specific biological targets. It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are implicated in various cancers. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapeutics .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies show that it effectively inhibits the proliferation of various cancer cell lines, including those from solid tumors and hematological malignancies. The mechanism involves the disruption of cell cycle progression and induction of apoptosis .

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. It exhibits inhibitory effects against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The exact mechanism of antimicrobial action is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: CDK Inhibition

A study conducted on a series of 3-amino-pyrazolo derivatives, including this compound, demonstrated potent inhibition of CDK activity. The compound was found to inhibit CDK2 with an IC50 value significantly lower than that of traditional inhibitors like roscovitine, indicating its potential as a more effective therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various compounds, this compound was tested against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative treatment option .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50/MICReference
CDK InhibitionCDK2< 10 µM
AntimicrobialStaphylococcus aureus16 µg/mL
AntimicrobialEscherichia coli32 µg/mL

Q & A

Basic: What are the optimal synthetic routes for preparing Methyl (S)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride?

Methodological Answer:
The compound is typically synthesized via a multi-step sequence:

Chiral Induction : Enantioselective synthesis of the (S)-configured amino group using chiral auxiliaries or asymmetric catalysis, such as Evans oxazolidinone methodology .

Esterification : Reaction of the carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄ or HCl) to form the methyl ester.

Salt Formation : Treatment with HCl gas in a polar solvent (e.g., ethanol or dichloromethane) to yield the dihydrochloride salt.
Key Considerations :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Purify intermediates via column chromatography (silica gel, gradient elution) and final product via recrystallization (ethanol/ether) .

Basic: How can the purity and structural identity of this compound be validated?

Methodological Answer:
Analytical Workflow :

  • Purity : Quantify using reversed-phase HPLC (Agilent C18, 250 mm × 4.6 mm, 5 µm; mobile phase: 10 mM ammonium acetate (pH 5.0)/acetonitrile; gradient: 5%–95% acetonitrile over 20 min; λ = 254 nm). Purity ≥95% is typical for research-grade material .
  • Structural Confirmation :
    • NMR : ¹H NMR (DMSO-d₆) should show characteristic signals: δ ~8.3 ppm (pyridyl H), δ ~4.2 ppm (methoxy group), and δ ~3.1 ppm (methylene adjacent to amino group) .
    • Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 229.07 (free base) and [M+2HCl+H]⁺ at m/z 302.04 .

Advanced: How can enantiomeric excess (ee) be determined for the (S)-configured amino group?

Methodological Answer:
Chiral Resolution Techniques :

  • Chiral HPLC : Use a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention times differentiate (S)- and (R)-enantiomers .
  • NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to the sample in CDCl₃; splitting of the amino proton signal quantifies ee .
    Data Interpretation :
  • Calculate ee using peak area ratios (HPLC) or signal splitting patterns (NMR).

Advanced: What strategies mitigate decomposition during storage or reaction conditions?

Methodological Answer:
Stability Studies :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (typically >150°C for hydrochloride salts).
  • Hygroscopicity : Store under inert atmosphere (argon) at −20°C in sealed, desiccated containers.
  • pH Sensitivity : Avoid basic conditions (pH >7) to prevent ester hydrolysis. Use buffered solutions (pH 4–6) in aqueous reactions .

Advanced: How is this compound utilized in peptide coupling or heterocyclic synthesis?

Methodological Answer:
Applications :

  • Peptide Coupling : Activate the carboxylic acid (after ester hydrolysis) with HOBt/EDC for amide bond formation. Example: Conjugation to a pyridyl-containing peptide backbone .
  • Heterocycle Synthesis : React the 2-chloropyridinyl group with nucleophiles (e.g., amines, thiols) under Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig conditions) .
    Case Study :
  • Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) yields biphenyl derivatives for kinase inhibitor studies .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Safety Measures :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite.
  • Waste Disposal : Collect in halogenated waste containers for incineration .

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